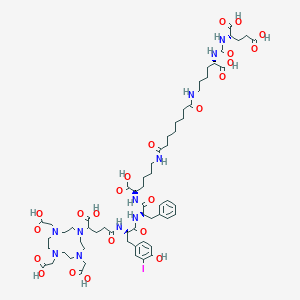
Glucocorticoid receptor agonist-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucocorticoid receptor agonist-2 is a synthetic compound designed to mimic the effects of natural glucocorticoids. These compounds are known for their potent anti-inflammatory and immunosuppressive properties. By binding to the glucocorticoid receptor, this compound can modulate gene expression and influence various physiological processes, making it a valuable tool in medical and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucocorticoid receptor agonist-2 typically involves multiple steps, starting from a steroidal backbone. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Substitution: Introduction of functional groups such as fluorine or chlorine to enhance receptor binding affinity.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: Halogenation reactions introduce halogen atoms, enhancing the compound’s binding affinity to the receptor.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, fluorine gas.
Major Products: The major products of these reactions include various hydroxylated, oxidized, and halogenated derivatives of the original steroidal backbone.
Scientific Research Applications
Glucocorticoid receptor agonist-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and receptor binding.
Biology: Investigates the role of glucocorticoid receptors in cellular processes and gene expression.
Medicine: Explores therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Glucocorticoid receptor agonist-2 exerts its effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamilyThis binding modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins .
Comparison with Similar Compounds
Dexamethasone: A widely used synthetic glucocorticoid with potent anti-inflammatory effects.
Prednisolone: Another synthetic glucocorticoid used in the treatment of various inflammatory conditions.
Hydrocortisone: A natural glucocorticoid with both anti-inflammatory and immunosuppressive properties.
Uniqueness: Glucocorticoid receptor agonist-2 is unique in its specific binding affinity and selectivity for the glucocorticoid receptor. This selectivity reduces the risk of side effects commonly associated with other glucocorticoids, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C34H35F2NO7 |
|---|---|
Molecular Weight |
607.6 g/mol |
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-6-[4-(3-aminophenoxy)phenyl]-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C34H35F2NO7/c1-31-11-10-20(39)13-25(31)26(35)14-24-23-15-29-34(28(41)17-38,32(23,2)16-27(40)33(24,31)36)44-30(43-29)18-6-8-21(9-7-18)42-22-5-3-4-19(37)12-22/h3-13,23-24,26-27,29-30,38,40H,14-17,37H2,1-2H3/t23-,24-,26-,27-,29+,30+,31-,32-,33-,34+/m0/s1 |
InChI Key |
LCDCPIOGHJGDBP-APTODLHGSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)OC6=CC=CC(=C6)N)C(=O)CO)C[C@@H](C7=CC(=O)C=C[C@@]73C)F)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC4C2(OC(O4)C5=CC=C(C=C5)OC6=CC=CC(=C6)N)C(=O)CO)CC(C7=CC(=O)C=CC73C)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


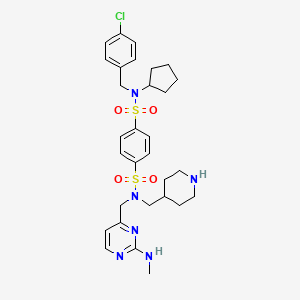
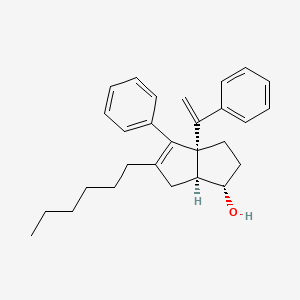


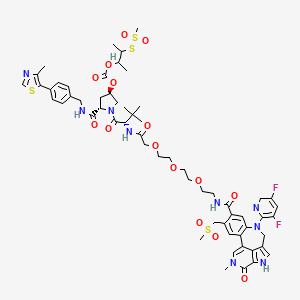
![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride](/img/structure/B10855384.png)
![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B10855408.png)

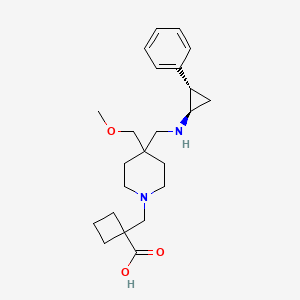
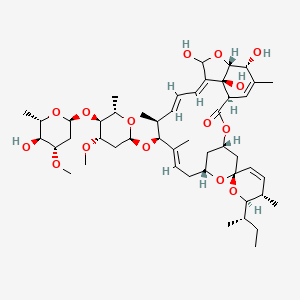
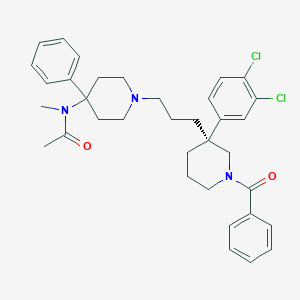
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide](/img/structure/B10855438.png)
![tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B10855442.png)
